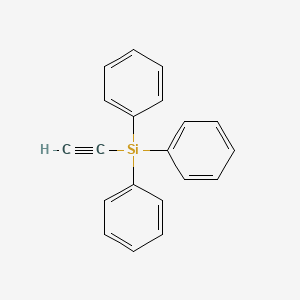

(Triphenylsilyl)acetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

ethynyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADKYPSVXRWORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349043 | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6229-00-1 | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triphenylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Triphenylsilyl)acetylene: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction

(Triphenylsilyl)acetylene, also known as ethynyltriphenylsilane, is a versatile terminal alkyne that serves as a crucial building block in a multitude of synthetic organic chemistry applications.[1][2] Its utility stems from the presence of the triphenylsilyl group, which imparts unique reactivity and stability to the acetylene moiety. This guide provides an in-depth exploration of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles to empower users with a thorough understanding of the experimental choices.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | (C₆H₅)₃SiC≡CH | [1][2] |

| Molecular Weight | 284.43 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 48-50 °C | [1][2] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) | |

| CAS Number | 6229-00-1 | [1][2] |

Synthesis of this compound

The most prevalent and reliable method for the laboratory-scale synthesis of this compound involves the reaction of a suitable Grignard reagent with triphenylsilyl chloride. This approach offers high yields and straightforward purification.

Reaction Principle: The Grignard Reaction

The core of this synthesis is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4] In this specific application, an ethynyl Grignard reagent acts as a nucleophile, attacking the electrophilic silicon atom of triphenylsilyl chloride. The general scheme is as follows:

HC≡CH + R-MgX → HC≡C-MgX + RH HC≡C-MgX + (C₆H₅)₃SiCl → (C₆H₅)₃SiC≡CH + MgXCl

The choice of the Grignard reagent is critical. While ethynylmagnesium bromide or chloride can be prepared in situ from acetylene gas, for safety and convenience, commercially available solutions of ethynylmagnesium chloride in tetrahydrofuran (THF) are often preferred.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

Triphenylsilyl chloride ((C₆H₅)₃SiCl)

-

Ethynylmagnesium chloride (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with triphenylsilyl chloride. Anhydrous THF is added to dissolve the solid.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The solution of ethynylmagnesium chloride in THF is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Purification is essential to obtain high-purity this compound suitable for subsequent applications.

Purification Techniques

-

Column Chromatography: This is the most effective method for purifying this compound. A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a chromatography column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution is typically performed with a gradient of ethyl acetate in hexanes. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect the pure product.

-

Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. This compound can be recrystallized from a suitable solvent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like dichloromethane.

Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by two main regions. The aromatic protons of the three phenyl groups typically appear as a multiplet in the range of δ 7.2-7.8 ppm. A sharp singlet corresponding to the acetylenic proton (≡C-H) is observed further downfield, typically around δ 2.5-3.0 ppm. The integration of these signals should correspond to a 15:1 ratio (aromatic:acetylenic).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework. The aromatic carbons will appear in the region of δ 125-135 ppm. The two acetylenic carbons will have distinct chemical shifts, with the carbon attached to the silicon atom appearing at a different chemical shift than the terminal acetylenic carbon.

-

²⁹Si NMR (Silicon-29 NMR): While less common, ²⁹Si NMR can be used to confirm the presence of the silicon atom and provide information about its chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.[6]

-

C≡C Stretch: A weaker absorption band in the region of 2150-2100 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorption bands in the 1600-1450 cm⁻¹ region.

-

Si-Ph Stretch: Characteristic absorptions for the silicon-phenyl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z = 284.4. The fragmentation pattern will likely show the loss of phenyl groups and the acetylene moiety.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in various organic transformations, most notably in cross-coupling reactions.

-

Sonogashira Coupling: The terminal alkyne of this compound can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form more complex internal alkynes.[7][8][9][10] The triphenylsilyl group can be retained in the final product or removed under specific conditions to yield a terminal alkyne.

-

Protecting Group: The triphenylsilyl group can act as a protecting group for the terminal alkyne. Its steric bulk can prevent unwanted side reactions at the acetylenic proton.[11]

-

Synthesis of Complex Molecules: this compound is a precursor in the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and materials with interesting electronic and optical properties.[1][2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of this compound. The detailed experimental protocols, coupled with an explanation of the underlying chemical principles, are intended to equip researchers with the knowledge and tools necessary to confidently work with this important synthetic building block. The versatility of this compound in organic synthesis, particularly in the construction of complex molecular architectures, ensures its continued importance in the fields of chemistry and drug discovery.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

The Crucial Link: Trimethylsilylacetylene in Sonogashira Coupling and Beyond. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. (URL: [Link])

-

Synthesis of Triphenylsilyl[14C2]acetylene for use in a Sonogashira Reaction | Request PDF. (URL: [Link])

-

Silylene acetals from cheap reagents: synthesis and regioselective opening - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. (URL: [Link])

-

Synthesis and characterization of poly[[o-(trimethylsilyl)phenyl]acetylene] | Semantic Scholar. (URL: [Link])

-

Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - NIH. (URL: [Link])

-

GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (URL: [Link])

-

Reactions of Stable Silenes with Grignard Reagents r - datapdf.com. (URL: [Link])

-

Triisopropylsilyl Acetylene In Modern Chemistry - ZM Silane Limited. (URL: [Link])

-

trimethylsilylacetylene - Organic Syntheses Procedure. (URL: [Link])

-

Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC - NIH. (URL: [Link])

-

TMS-acetylene | C5H10Si | MD Topology | NMR | X-Ray. (URL: [Link])

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry. (URL: [Link])

-

Impact of reaction products on the Grignard reaction with silanes and ketones. (URL: [Link])

-

Triisopropylsilylacetylene - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Complementary vibrational spectra of phenylacetylene (a) IR spectra of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed. (URL: [Link])

-

The infrared absorption spectrum of phenylacetylene - UvA-DARE (Digital Academic Repository). (URL: [Link])

-

The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR - arXiv. (URL: [Link])

-

Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... - ResearchGate. (URL: [Link])

-

IR-spectra of acetylene and the associates within the range of... - ResearchGate. (URL: [Link])

-

-

The preparation and properties of silylacetylene, and the structures of silyl cyanides - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

-

Phenylacetylene - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

TRIPHENYLSILYL-LITHIUM - SpectraBase. (URL: [Link])

Sources

- 1. 三苯基硅乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leah4sci.com [leah4sci.com]

- 4. gelest.com [gelest.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

(Triphenylsilyl)acetylene: A Comprehensive Technical Guide for Advanced Organic Synthesis

Abstract

(Triphenylsilyl)acetylene, also known as Ethynyltriphenylsilane, is a crystalline solid that serves as a pivotal reagent in modern organic and organometallic chemistry. Its unique combination of a sterically demanding triphenylsilyl protecting group and a reactive terminal alkyne makes it an invaluable tool for the construction of complex molecular architectures. The triphenylsilyl group offers significant thermal and chemical stability, allowing for selective manipulation of other functional groups within a molecule, while the terminal alkyne provides a versatile handle for a wide array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the core chemical and physical properties of this compound, detailed protocols for its synthesis and application in cornerstone reactions such as the Sonogashira coupling, and methodologies for the strategic removal of the silyl protecting group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this reagent in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] Its robust triphenylsilyl group imparts distinct physical properties compared to smaller silyl acetylenes like trimethylsilyl (TMS) acetylene, notably a higher melting point and greater stability.[1][2] This stability is not merely academic; it translates to practical advantages in the laboratory, such as easier handling and a reduced propensity for degradation under a wider range of reaction conditions.[2]

Structural and Molecular Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₆Si | [3][4] |

| Molecular Weight | 284.43 g/mol | [3][4] |

| CAS Number | 6229-00-1 | [3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 146-149 °C @ 0.03 Torr | [5] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and alkanes. | [1] |

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the characteristic spectral data that are essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions. The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region (approx. δ 7.2-7.8 ppm). The acetylenic proton is highly shielded and appears as a sharp singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the acetylenic carbons and the carbons of the phenyl rings. The quaternary carbon attached to the silicon atom (Si-C≡) and the terminal acetylenic carbon (≡C-H) have characteristic chemical shifts.

-

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for characterization. The chemical shift for the silicon atom in this compound provides direct evidence of the chemical environment around the silyl core. While specific data for this compound is not broadly published, related trimethylsilyl derivatives show shifts that are highly dependent on the substitution pattern.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. The most prominent and informative absorptions are:

Synthesis and Handling

The synthesis of this compound is most commonly achieved through the reaction of a triphenylsilyl halide with an acetylide nucleophile. The most robust and widely applicable method involves the formation of an ethynyl Grignard reagent, which then displaces the halide from chlorotriphenylsilane.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of silyl acetylenes. The causality behind each step is explained to ensure both success and safety.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 equivalents). Cool the flask to 0 °C in an ice bath. Bubble purified acetylene gas through the solution at a steady rate.

-

Rationale: Acetylene is deprotonated by the strong Grignard reagent to form the nucleophilic ethynylmagnesium bromide. Using a pre-made Grignard like EtMgBr is often more reliable and safer than generating one in situ. Maintaining a low temperature is critical to prevent side reactions and disproportionation of the ethynyl Grignard reagent.

-

-

Silylation Reaction: To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of chlorotriphenylsilane (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Rationale: The nucleophilic carbon of the acetylide attacks the electrophilic silicon center, displacing the chloride ion in a standard nucleophilic substitution reaction. Anhydrous conditions are paramount as any moisture will quench the Grignard reagent.

-

-

Reaction Quench and Workup: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Rationale: Ammonium chloride is a mild acid source that effectively neutralizes the basic reaction mixture without causing degradation of the desired product.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Rationale: Standard liquid-liquid extraction separates the organic product from inorganic salts and water-soluble byproducts.

-

-

Purification: Remove the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel (using a non-polar eluent system, e.g., hexanes/ethyl acetate) or by recrystallization from a suitable solvent like ethanol or hexanes.

-

Rationale: Purification is necessary to remove unreacted starting materials and any potential side products, such as bisthis compound.

-

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is classified as a combustible solid.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its dual nature: the stability of the silyl group and the reactivity of the alkyne. The bulky triphenylsilyl group serves as an excellent protecting group, preventing the acidic acetylenic proton from interfering with reactions at other sites of a molecule.

The Sonogashira Cross-Coupling Reaction

A primary application of this compound is in the Sonogashira coupling, a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern synthesis, enabling the construction of conjugated enynes and arylalkynes.

Diagram of Sonogashira Catalytic Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Exemplary Protocol: Coupling with an Aryl Iodide

This protocol describes a typical Sonogashira reaction between this compound and an aryl iodide, such as 4-iodotoluene.

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), the aryl iodide (1.0 equivalent), and a suitable amine base/solvent such as triethylamine or diisopropylamine. Degas the mixture by several vacuum-argon cycles.

-

Rationale: The palladium complex is the primary catalyst, and copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which accelerates the transmetalation step. The amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne. An inert atmosphere is essential to prevent the oxidative degradation of the Pd(0) active catalyst.

-

-

Addition of Alkyne: Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.

-

Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

-

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by TLC or GC-MS.

-

Rationale: Heating is often required to drive the reaction to completion, particularly with less reactive aryl bromides or chlorides.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and amine salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Deprotection of the Triphenylsilyl Group

While the triphenylsilyl group is robust, it can be selectively removed when the terminal alkyne is needed for subsequent transformations. The most common method involves fluoride-ion-mediated cleavage of the silicon-carbon bond.

Diagram of Deprotection Workflow

Caption: General workflow for the deprotection of a triphenylsilyl-protected alkyne.

Recommended Deprotection Protocol:

-

Reaction Setup: Dissolve the triphenylsilyl-protected alkyne (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere. Cool the solution to 0 °C.

-

Addition of Fluoride: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equivalents).

-

Rationale: The high affinity of fluoride for silicon drives the reaction. Fluoride attacks the silicon atom, forming a pentacoordinate intermediate which then fragments to cleave the Si-C(sp) bond.[1] TBAF is a convenient, organic-soluble source of fluoride ions.

-

-

Reaction and Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting terminal alkyne by column chromatography.

-

Rationale: The workup is necessary to remove the TBAF salts and the triphenylsilyl fluoride byproduct. An operationally simple workup involving the addition of a sulfonic acid resin and calcium carbonate followed by filtration can also be employed to avoid aqueous extraction, which is particularly useful for water-soluble products.[1]

-

Conclusion

This compound stands as a reagent of significant strategic importance in organic synthesis. Its physical robustness simplifies handling and storage, while its chemical properties provide a reliable method for introducing a protected acetylenic unit into complex molecules. The well-established protocols for its use in Sonogashira couplings and its subsequent deprotection allow for a modular and powerful approach to the synthesis of pharmaceuticals, functional materials, and natural products. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively integrate this versatile building block into their synthetic designs.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Brisbois, R. G., et al. (2007). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]

-

Organic Syntheses Procedure: trimethylsilylacetylene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

ChemBK: this compound. (2024). Retrieved from [Link]

-

Chemistry LibreTexts: Sonogashira Coupling. (2024). Retrieved from [Link]

-

Gelest: Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Retrieved from [Link]

-

International Journal of New Chemistry: Synthesis of Pd/CuFe2O4 MNPs and its application in Sonogashira cross coupling reaction. (2024). Retrieved from [Link]

-

Kurosawa, K., et al. (2006). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters. Available at: [Link]

-

NIST WebBook: (Trimethylsilyl)acetylene. (n.d.). Retrieved from [Link]

-

Wikipedia: Sonogashira coupling. (n.d.). Retrieved from [Link]

-

Pascal-Man: Si NMR Some Practical Aspects. (n.d.). Retrieved from [Link]

-

PubChemLite: this compound (C20H16Si). (n.d.). Retrieved from [Link]

-

ResearchGate: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). Retrieved from [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry: NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

-

Wikipedia: Bis(trimethylsilyl)acetylene. (n.d.). Retrieved from [Link]

-

Zhang, W.-W., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

-

University of Colorado Boulder: Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

ResearchGate: Synthesis of Triphenylsilyl[14C2]acetylene for use in a Sonogashira Reaction. (2008). Retrieved from [Link]

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis and Effect of the Structure of Bithienyl-Terminated Surfactants for Dielectric Layer Modification in Organic Transistor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data of (Triphenylsilyl)acetylene

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of key chemical entities is paramount. (Triphenylsilyl)acetylene, a versatile building block in organic synthesis and materials science, is no exception. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure a self-validating and authoritative resource.

Introduction

This compound, with the chemical formula (C₆H₅)₃SiC≡CH, is a terminal alkyne that combines the steric bulk and electronic influence of the triphenylsilyl group with the reactivity of an acetylene moiety.[1] This unique combination makes it a valuable reagent in a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and polymerization processes. Accurate and thorough spectroscopic characterization is the cornerstone of its effective utilization, providing unambiguous confirmation of its structure and purity. This guide delves into the core spectroscopic techniques used to elucidate the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy

Principles and Experimental Rationale: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, we expect to see signals corresponding to the acetylenic proton and the protons of the three phenyl groups.

Data Summary:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Acetylenic C-H | ~2.5 - 3.0 | Singlet | 1H |

| Phenyl H (ortho, meta, para) | ~7.3 - 7.8 | Multiplet | 15H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical ranges for related phenyl silyl compounds.[2][3]

Interpretation: The acetylenic proton is expected to appear as a sharp singlet in the upfield region of the aromatic signals. Its chemical shift is influenced by the magnetic anisotropy of the triple bond and the electronic effects of the triphenylsilyl group. The protons on the three phenyl rings will appear as a complex multiplet in the aromatic region. The ortho, meta, and para protons will have slightly different chemical environments, leading to overlapping signals.

¹³C NMR Spectroscopy

Principles and Experimental Rationale: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached groups. For this compound, we expect distinct signals for the acetylenic carbons and the carbons of the phenyl rings.

Data Summary:

| Carbon Assignment | Chemical Shift (δ) ppm |

| Si-C≡ | ~90 - 95 |

| ≡C-H | ~85 - 90 |

| Phenyl C (ipso) | ~132 - 134 |

| Phenyl C (ortho, meta, para) | ~128 - 136 |

Note: The chemical shifts are estimated based on data for related silylacetylenes and phenylsilanes.[4][5]

Interpretation: The two sp-hybridized carbons of the acetylene group will have characteristic chemical shifts. The carbon attached to the silicon (Si-C≡) is typically more deshielded than the terminal acetylenic carbon (≡C-H). The phenyl carbons will appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the silicon atom) having a distinct chemical shift from the ortho, meta, and para carbons.

²⁹Si NMR Spectroscopy

Principles and Experimental Rationale: Silicon-29 NMR is a valuable tool for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom.

Data Summary:

| Silicon Assignment | Chemical Shift (δ) ppm |

| (C₆H₅)₃Si - | ~ -15 to -25 |

Note: This is a predicted range based on the analysis of similar organosilanes.[6][7][8][9][10] The chemical shift is relative to tetramethylsilane (TMS) at 0 ppm.

Interpretation: The ²⁹Si chemical shift for this compound is expected to be in the upfield region relative to TMS. The attachment of three phenyl groups and an acetylenic group to the silicon atom influences the electron density and magnetic shielding around the silicon nucleus, resulting in a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Use a spectrometer equipped with a broadband probe.

-

Employ a pulse sequence such as INEPT or DEPT to enhance the signal, as ²⁹Si has a low natural abundance and a negative nuclear Overhauser effect.[8]

-

Set the spectral width to cover a range of approximately +50 to -50 ppm.

-

Acquire a significant number of scans to obtain a good spectrum.

-

-

Processing: Process the acquired free induction decays (FIDs) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like TMS.

Infrared (IR) Spectroscopy

Principles and Experimental Rationale: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For this compound, the key vibrational modes are the C-H and C≡C stretching of the acetylene group, and the vibrations of the phenyl rings.

Data Summary:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Acetylenic ≡C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| C≡C Stretch | ~2040 | Weak to Medium |

| Phenyl C=C Stretch | ~1600 - 1450 | Medium to Strong |

| Si-Phenyl Stretch | ~1100, ~700 | Strong |

Note: The C≡C stretching frequency in silylacetylenes is often weaker and at a lower frequency compared to terminal alkylacetylenes due to the electronic effects of the silicon atom.[11][12]

Interpretation: The sharp band around 3300 cm⁻¹ is a clear indication of the terminal acetylenic C-H stretch. The C≡C triple bond stretch is expected around 2040 cm⁻¹, which is lower than the typical ~2100 cm⁻¹ for a terminal alkyne due to pπ-dπ back-bonding between the carbon and silicon atoms. The aromatic C-H stretches appear above 3000 cm⁻¹, and the characteristic phenyl ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The strong absorptions corresponding to the Si-Phenyl bonds are also expected.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) using an appropriate cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the KBr pellet or the solvent cell and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Principles and Experimental Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and to deduce the structure of the molecule by analyzing its fragmentation pattern. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectral Data:

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 284 | Molecular Ion |

| [M-1]⁺ | 283 | Loss of H |

| [M-15]⁺ | 269 | Loss of CH₃ (from rearrangement) |

| [M-77]⁺ | 207 | Loss of Phenyl radical (C₆H₅) |

| [Si(C₆H₅)₃]⁺ | 259 | Triphenylsilyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: These are predicted fragmentation patterns based on the structure of this compound and known fragmentation of related compounds.[13][14][15]

Interpretation and Fragmentation Pathway: The molecular ion peak ([M]⁺) is expected at an m/z of 284, corresponding to the molecular weight of this compound.[1] A common fragmentation pathway for terminal alkynes is the loss of the acidic acetylenic proton, leading to an [M-1]⁺ peak at m/z 283. The most significant fragmentation is likely the cleavage of the Si-C(phenyl) bond, leading to the loss of a phenyl radical (77 amu) to give a fragment at m/z 207. The triphenylsilyl cation, [Si(C₆H₅)₃]⁺, at m/z 259 is also expected to be a prominent peak. The phenyl cation at m/z 77 will also be observed.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic data of this compound, as elucidated by NMR, IR, and Mass Spectrometry, provides a clear and consistent picture of its molecular structure. Each technique offers a unique and complementary perspective, and together they form a powerful analytical toolkit for the characterization of this important chemical compound. This guide has provided a detailed overview of the expected spectroscopic features, the rationale behind the experimental methods, and the interpretation of the data, equipping researchers with the knowledge to confidently identify and utilize this compound in their work.

References

-

MDPI. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. [Link]

-

National Center for Biotechnology Information. (Triisopropylsilyl)acetylene | C11H22Si - PubChem. [Link]

-

ACS Publications. Synthesis and characterization of poly[[o-(trimethylsilyl)phenyl]acetylene]. [Link]

-

Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

University of Ottawa. (29Si) Silicon NMR. [Link]

-

ACS Publications. Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach. [Link]

-

Pascal-Man. 29Si NMR Some Practical Aspects. [Link]

-

ResearchGate. Typical 29 Si NMR Chemical Shifts. [Link]

-

ResearchGate. The 29 Si NMR chemical shifts of selected chemical species. [Link]

-

Semantic Scholar. Synthesis and characterization of poly[[o-(trimethylsilyl)phenyl]acetylene]. [Link]

-

NIST WebBook. (Trimethylsilyl)acetylene. [Link]

-

National Center for Biotechnology Information. 1-Phenyl-2-(trimethylsilyl)acetylene | C11H14Si - PubChem. [Link]

-

Royal Society of Chemistry. Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.[Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]

-

SpectraBase. Ethynyltrimethylsilane - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChemLite. This compound (C20H16Si). [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Triphenylsilane(789-25-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (TRIETHYLSILYL)ACETYLENE(1777-03-3) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. pascal-man.com [pascal-man.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. (Trimethylsilyl)acetylene [webbook.nist.gov]

- 13. PubChemLite - this compound (C20H16Si) [pubchemlite.lcsb.uni.lu]

- 14. uab.edu [uab.edu]

- 15. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystalline Architecture of (Triphenylsilyl)acetylene: A Technical Guide for Researchers

Introduction: Beyond a Bulky Protecting Group

(Triphenylsilyl)acetylene, a terminal alkyne with the chemical formula (C₆H₅)₃SiC≡CH, is a compound frequently utilized in organic synthesis.[1] Its sterically demanding triphenylsilyl group provides effective protection for the terminal alkyne, enabling selective transformations at other molecular sites.[2] However, to pigeonhole this molecule as a mere protecting group would be to overlook the nuanced solid-state chemistry dictated by its three-dimensional structure. The spatial arrangement of the bulky phenyl rings around the central silicon atom, coupled with the linear acetylene rod, gives rise to a unique crystalline architecture governed by a subtle interplay of intermolecular forces.

This technical guide provides an in-depth exploration of the crystal structure of this compound, moving beyond its synthetic utility to offer researchers, scientists, and drug development professionals a comprehensive understanding of its solid-state properties. By dissecting its molecular geometry, crystal packing, and intermolecular interactions, we aim to provide a foundational knowledge base that can inform its application in materials science, supramolecular chemistry, and rational drug design.

Synthesis and Crystallization: From Reagents to Single Crystals

The reliable synthesis of high-purity this compound is a prerequisite for the growth of single crystals suitable for X-ray diffraction analysis. The most common and effective method involves the reaction of a Grignard reagent with triphenylsilyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Dry tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Triphenylsilyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Dichloromethane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, magnesium turnings are suspended in dry THF under an inert atmosphere (e.g., argon or nitrogen). A solution of ethyl bromide in dry THF is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Acetylene Bubbling: The Grignard solution is cooled in an ice bath, and purified acetylene gas is bubbled through the solution for several hours to form the ethynylmagnesium bromide.

-

Silylation: A solution of triphenylsilyl chloride in dry THF is added dropwise to the cooled reaction mixture. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white solid.

Crystallization:

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a mixed solvent system, such as dichloromethane/hexane, at room temperature. The quality of the crystals is paramount for obtaining high-resolution diffraction data.

The Crystal Structure of this compound: A Detailed Analysis

The definitive three-dimensional arrangement of atoms in solid this compound has been elucidated by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall packing of the molecules within the crystal lattice.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆Si |

| Formula Weight | 284.43 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | Value not publicly available |

| b (Å) | Value not publicly available |

| c (Å) | Value not publicly available |

| α (°) | Value not publicly available |

| β (°) | Value not publicly available |

| γ (°) | Value not publicly available |

| Volume (ų) | Value not publicly available |

| Z | Value not publicly available |

| Density (calculated) | Value not publicly available g/cm³ |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Value not publicly available K |

Note: Specific unit cell parameters and other detailed crystallographic data are not publicly accessible but are referenced in the doctoral thesis "TRANSITION METAL-CATALYZED RADICAL CROSS-COUPLING REACTIONS" from Nanyang Technological University.[1]

Molecular Geometry: A Propeller-like Conformation

The single-crystal X-ray diffraction analysis reveals a molecular structure where the three phenyl rings are arranged in a propeller-like fashion around the central silicon atom. This conformation is a direct consequence of minimizing steric hindrance between the bulky phenyl groups. The Si-C bonds to the phenyl rings and the Si-C bond to the acetylenic carbon create a tetrahedral geometry around the silicon atom, albeit slightly distorted due to the different nature of the substituents.

The ethynyl group (–C≡CH) extends linearly from the silicon atom, a characteristic feature of sp-hybridized carbon atoms. The bond lengths and angles within the molecule are within the expected ranges for similar organosilicon compounds.

Caption: A simplified representation of the this compound molecule.

Crystal Packing and Intermolecular Interactions: A Network of Weak Forces

The arrangement of this compound molecules in the crystal lattice is primarily governed by weak van der Waals forces and C-H···π interactions. The bulky triphenylsilyl groups prevent close packing of the molecules, leading to a relatively open crystal structure.

The phenyl rings of one molecule interact with the acetylenic C-H group and the phenyl rings of neighboring molecules. These C-H···π interactions, although individually weak, collectively contribute to the overall stability of the crystal lattice. The acetylenic C-H group can act as a weak hydrogen bond donor, interacting with the electron-rich π systems of the phenyl rings of adjacent molecules.

Caption: Dominant intermolecular interactions in the crystal lattice.

Significance and Applications in a Structural Context

A thorough understanding of the crystal structure of this compound provides valuable insights that extend beyond fundamental chemistry:

-

Rational Design of Functional Materials: The propeller-like conformation and the potential for C-H···π interactions can be exploited in the design of porous organic materials and liquid crystals. By modifying the phenyl rings with different functional groups, it is possible to tune the intermolecular interactions and control the self-assembly of the molecules in the solid state.

-

Drug Development and Polymorphism: In the context of drug development, understanding the crystal packing of a molecule is crucial for predicting and controlling polymorphism. Different polymorphic forms of a drug can have different solubilities and bioavailabilities. While this compound itself is not a pharmaceutical, the principles governing its crystal packing are applicable to more complex drug molecules containing similar structural motifs.

-

Supramolecular Chemistry: The ability of the acetylenic C-H group to participate in weak hydrogen bonding makes this compound a useful building block in supramolecular chemistry for the construction of well-defined molecular assemblies.

Conclusion

The crystal structure of this compound reveals a molecule with a distinct three-dimensional architecture. The propeller-like arrangement of its phenyl groups and the linear acetylene moiety give rise to a crystal packing dominated by weak but significant C-H···π interactions. This detailed structural understanding provides a critical foundation for the rational design of new materials and for a deeper appreciation of the solid-state behavior of organosilicon compounds. As researchers continue to push the boundaries of materials science and drug development, a firm grasp of the fundamental principles of molecular and crystal structure, as exemplified by this compound, will remain an indispensable tool.

References

-

NTU. (TRANSITION METAL-CATALYZED RADICAL CROSS-COUPLING REACTIONS). [Link]

-

PubChem. This compound. [Link]

-

LookChem. Cas 6229-00-1,this compound 98. [Link]

-

Syracuse University SURFACE. Synthesis of Novel Alkaline Earth Metal Acetylides. [Link]

-

Organic Syntheses. TRIMETHYLSILYLACETYLENE. [Link]

-

MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]

-

ResearchGate. Synthesis of Triphenylsilyl[14C2]acetylene for use in a Sonogashira Reaction. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

- Google Patents. Method for synthesizing aryl acetylene.

Sources

Reactivity of (Triphenylsilyl)acetylene with Electrophiles: A Mechanistic and Practical Exploration

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Triphenylsilyl)acetylene stands as a cornerstone reagent in modern organic synthesis, valued for its unique reactivity profile that marries the versatility of a terminal alkyne with the stability and directing effects of a bulky triphenylsilyl protecting group. This guide provides a comprehensive exploration of its interactions with electrophiles, moving beyond simple reaction schemes to dissect the underlying electronic and steric principles. We will examine the dominant reaction pathway—electrophilic addition—detailing the powerful influence of the silicon atom in stabilizing cationic intermediates, a phenomenon known as the β-silicon effect. Furthermore, we will address the synthetically crucial competing pathway of electrophilic desilylation and the reagent's pivotal role in cross-coupling methodologies like the Sonogashira reaction. This document serves as a technical resource, offering not only mechanistic insights but also actionable, field-proven protocols for the practicing scientist.

Introduction: The Dual Nature of this compound

The reactivity of an alkyne is fundamentally dictated by the electron density of its π-system.[1][2] In this compound, the triphenylsilyl ((C₆H₅)₃Si-) group imparts a dual character that governs its interaction with electrophiles.

-

Steric Influence: The three phenyl rings create significant steric bulk around the reaction center. This bulk can hinder the approach of certain reagents and influence the stereochemical outcome of addition reactions. More importantly, it provides the compound with enhanced thermal stability and makes it a crystalline solid (mp 48-50 °C) that is easier to handle compared to volatile alternatives like trimethylsilylacetylene.[3]

-

Electronic Influence (The β-Silicon Effect): The most profound influence of the silyl group is electronic. Silicon is more electropositive than carbon, and its orbitals can effectively stabilize a positive charge on a β-carbon (a carbon atom two positions away). During electrophilic attack on the terminal alkyne carbon, a transient positive charge (a vinyl cation) develops on the internal carbon. This carbocation is in the β-position relative to the silicon atom. This stabilization, known as the β-silicon effect, is a key determinant of the regioselectivity of addition reactions, strongly favoring the formation of this specific intermediate.

Core Reactivity: Electrophilic Addition to the Alkyne Moiety

The high electron density of the carbon-carbon triple bond makes it susceptible to attack by electrophiles, initiating addition reactions.[2] For silylacetylenes, this process is highly regioselective due to the β-silicon effect.

General Mechanism: The Stabilizing Role of the β-Silicon

The electrophilic addition to this compound proceeds via a two-step mechanism. The initial, rate-determining step involves the attack of the alkyne's π-bond on the electrophile (E⁺).[4][5] This attack occurs exclusively at the terminal, unsubstituted carbon (Cα) to generate a vinyl carbocation intermediate with the positive charge on the internal carbon (Cβ). This intermediate is significantly stabilized by hyperconjugation with the C-Si bond. The second step is the rapid attack of a nucleophile (Nu⁻) on the carbocation to yield the final addition product.

Caption: General mechanism of electrophilic addition to this compound.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (the terminal carbon).[5][6] This outcome is a direct consequence of the β-silicon effect stabilizing the positive charge on the internal carbon. The reaction typically produces a mixture of (E)- and (Z)-vinylsilane isomers.

Table 1: Representative Data for Hydrohalogenation of Silylacetylenes

| Electrophile | Substrate | Conditions | Product(s) | Yield (%) | Reference |

| HBr | This compound | CH₂Cl₂, 0 °C to rt | (E/Z)-1-Bromo-2-(triphenylsilyl)ethene | >90 | Adapted from[5] |

| HCl | (Trimethylsilyl)acetylene | CH₂Cl₂, -78 °C | (E/Z)-1-Chloro-2-(trimethylsilyl)ethene | ~95 | Adapted from[2] |

Experimental Protocol: Hydrobromination of this compound

-

Preparation: Dissolve this compound (1.0 mmol, 284 mg) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution or add a pre-standardized solution of HBr in acetic acid (1.1 mmol) dropwise over 10 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the vinyl bromide product.

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂, Cl₂) proceeds similarly, with one halogen atom acting as the electrophile. The reaction often goes through a cyclic halonium ion intermediate, analogous to alkenes, which is then opened by the halide anion. The attack typically occurs in an anti fashion, leading predominantly to the (E)-dihaloalkene product.

Experimental Protocol: Bromination of this compound

-

Preparation: Dissolve this compound (1.0 mmol, 284 mg) in carbon tetrachloride (CCl₄) or dichloromethane (10 mL) in a flask protected from light.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of bromine (1.0 mmol) in CCl₄ dropwise with stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: Continue addition until a faint persistent bromine color is observed. Monitor by TLC for the disappearance of the starting material.

-

Workup: Quench with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Extraction and Purification: Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting (E)-1,2-dibromo-1-(triphenylsilyl)ethene can be purified by recrystallization or chromatography.

Competing Pathway: Electrophilic Protodesilylation

A significant and often synthetically useful reaction of alkynylsilanes is the cleavage of the carbon-silicon bond under electrophilic, particularly acidic, conditions.[7][8] This protodesilylation reaction regenerates the terminal alkyne. The ease of this cleavage makes silyl groups excellent protecting groups for terminal alkynes.

The mechanism involves the protonation of the alkyne's triple bond, which facilitates the departure of the silyl group. The reaction is driven by the formation of a stable silyl cation or its equivalent, which is readily trapped by a nucleophile (like the counter-ion of the acid or a solvent molecule).

Caption: Decision workflow for reactivity of this compound.

Experimental Protocol: Protodesilylation of a Silylalkyne

-

Preparation: Dissolve the silylalkyne (e.g., an aryl-(triphenylsilyl)acetylene) (1.0 mmol) in a mixture of methanol (10 mL) and tetrahydrofuran (THF) (5 mL).

-

Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mL).[7]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC.

-

Workup: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting terminal alkyne by column chromatography if necessary.

Application in Palladium-Catalyzed Cross-Coupling Reactions

One of the most widespread applications of this compound is not its direct reaction with electrophiles, but its use as a stable, easily handled source of the ethynyl group in cross-coupling reactions.[8][9] In this context, the silyl group acts as a removable protecting group that prevents the terminal alkyne from undergoing undesired side reactions, such as homocoupling (Glaser coupling).[10]

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example.[7] The typical workflow involves coupling the silyl-protected alkyne with the electrophilic partner, followed by in-situ or subsequent desilylation to reveal the desired product.

Caption: Workflow for Sonogashira coupling using silyl-protected acetylene.

Conclusion

This compound exhibits a refined and predictable reactivity towards electrophiles, governed primarily by the stabilizing β-silicon effect. This effect reliably directs electrophilic addition to yield vinylsilanes with high regioselectivity. Concurrently, the lability of the carbon-silicon bond under specific acidic or fluoride-mediated conditions provides a robust method for its removal, cementing its role as a premier protecting group for terminal alkynes. Understanding the interplay between these pathways allows researchers and drug development professionals to strategically employ this compound in complex molecular syntheses, leveraging its stability, predictable reactivity, and utility in powerful C-C bond-forming reactions.

References

-

Marino, J. P., & Nguyen, H. N. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. J. Org. Chem., 67, 6841-6844. [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50. [Link]

-

Holmes, A. B., et al. (1984). Trimethylsilylacetylene. Organic Syntheses, 62, 123. [Link]

-

ZM Silane Limited. (2025). Triisopropylsilyl Acetylene In Modern Chemistry. ZM Silane Website. [Link]

-

Zhang, J., et al. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. Polymers, 14(24), 5539. [Link]

-

Cable, K. M., et al. (2010). Synthesis of Triphenylsilyl[14C2]acetylene for use in a Sonogashira Reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 53(9), 621-623. [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. MSU Chemistry Website. [Link]

-

Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

-

de la Mare, P. B. D. (1969). Classification of the Electrophilic Addition Reactions of Olefins and Acetylenes. Journal of Chemical Education, 46(8), 495. [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

-

The Organic Chemistry Tutor. (2018). Alkene Reaction Mechanism - Hydrohalogenation. YouTube. [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Leah4sci. (2016). Alkyne Reactions Products and Shortcuts. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]

-

Evans, M. (2018). 27.02 Electrophilic Additions to Alkynes. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Reactions of Alkynes Overview. YouTube. [Link]

-

Taylor, A. W. et al. (2022). Visible-Light Induced “Photo-Click” Reactions of Acylsilanes with Pyruvate Electrophiles. ChemRxiv. [Link]

-

Gevorgyan, V., et al. (2004). Direct Electrophilic Silylation of Terminal Alkynes. Organic Chemistry Portal. [Link]

-

Quora. (2020). How does acetylene react with halogen?. Quora. [Link]

-

BYJU'S. Electrophilic Substitution Reaction Mechanism. BYJU'S Website. [Link]

-

Leah4sci. (2019). Introduction to Alkyne Reactions in Organic Chemistry. YouTube. [Link]

-

Gelest, Inc. Acetylenic & Alkynyl Silanes. Amazon S3. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

-

Ben's Chem Videos. (2021). Electrophilic Addition Mechanism. YouTube. [Link]

-

Tius, M. A. (2005). Electrophilic Addition and Cyclization Reactions of Allenes. ResearchGate. [Link]

-

Chad's Prep. (2018). 9.6 Hydrohalogenation. YouTube. [Link]

-

Chad's Prep. (2020). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes | Organic Chemistry. YouTube. [Link]

-

Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]

-

Melissa Maribel. (2019). Hydrohalogenation - Alkene Reaction Mechanism | Organic Chemistry. YouTube. [Link]

-

Organic Chemistry Portal. Desilylations. Organic Chemistry Portal. [Link]

Sources

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

(Triphenylsilyl)acetylene: A Comprehensive Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of (Triphenylsilyl)acetylene, a versatile and pivotal reagent in modern organic and organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and diverse applications, with a focus on the underlying principles that govern its reactivity and utility.

Core Compound Identification and Properties

This compound, also known as Ethynyltriphenylsilane, is a foundational building block in synthetic chemistry. Its unique structure, featuring a sterically demanding triphenylsilyl group attached to an acetylene moiety, imparts distinct reactivity and stability.

Key Identifiers and Physicochemical Data

Precise identification and understanding of the physical properties of this compound are paramount for its effective use in experimental settings.

| Identifier | Value | Source |

| CAS Number | 6229-00-1 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₆Si | [4][5] |

| Molecular Weight | 284.43 g/mol | [2][3][4][5] |

| Linear Formula | (C₆H₅)₃SiC≡CH | [1][2][3] |

| Melting Point | 48-50 °C | [3][4][5] |

| Boiling Point | 146-149 °C at 0.03 Torr | [4][5] |

| Synonyms | 1,1′,1′′-(Ethynylsilylidyne)tris[benzene], Ethynyltriphenylsilane, Triphenylsilylacetylene, Triphenylsilylethyne | [1][3] |

Synthesis of this compound: A Mechanistic Perspective

The preparation of this compound is a cornerstone procedure for accessing this valuable reagent. The most prevalent synthetic route involves the reaction of a suitable acetylide with a triphenylsilyl halide. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from ethynylmagnesium bromide and triphenylsilyl chloride. The choice of a Grignard reagent is predicated on its high nucleophilicity and relative ease of preparation.

Step 1: Preparation of Ethynylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF).

-

A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Acetylene gas is then bubbled through the solution, leading to an acid-base reaction that generates ethynylmagnesium bromide and ethane. The evolution of ethane gas is a visual indicator of successful acetylide formation.

Step 2: Reaction with Triphenylsilyl Chloride

-

A solution of triphenylsilyl chloride in anhydrous THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete reaction.

Step 3: Workup and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The utility of this compound spans numerous areas of chemical synthesis, primarily leveraging the reactivity of the terminal alkyne and the influence of the bulky triphenylsilyl group.

Protecting Group for Terminal Alkynes

The triphenylsilyl group serves as an effective protecting group for terminal alkynes. Its steric bulk prevents unwanted side reactions at the acetylenic proton. This protection is crucial in multi-step syntheses where the alkyne functionality needs to be preserved while other parts of the molecule undergo transformation. The silyl group can be readily removed under mild conditions, typically using a fluoride source such as tetra-n-butylammonium fluoride (TBAF).

Precursor in Sonogashira and other Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In these reactions, the silyl-protected alkyne can be coupled with aryl or vinyl halides to form more complex conjugated systems. The triphenylsilyl group can be removed in situ or in a subsequent step to reveal the terminal alkyne for further functionalization.

Synthesis of Polyphenylenes and Dendrimers

The rigid, linear structure of the acetylene unit makes this compound an important monomer in the synthesis of conjugated polymers like polyphenylenes and in the construction of dendrimeric structures. The controlled, stepwise addition of this building block allows for the precise construction of complex, three-dimensional architectures with potential applications in materials science and electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a reagent of significant value in the arsenal of the modern synthetic chemist. Its unique combination of a reactive alkyne and a sterically demanding, yet readily cleavable, silyl protecting group provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is critical for its effective and safe application in research and development.

References

-

ChemBK. This compound. [Link]

Sources

A Technical Guide to the Solubility of (Triphenylsilyl)acetylene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(Triphenylsilyl)acetylene, a terminal alkyne distinguished by a bulky triphenylsilyl protecting group, is a pivotal reagent in modern organic synthesis.[1] Its applications span the creation of complex molecular architectures, including pharmaceuticals and advanced functional materials.[1][2] A fundamental understanding of its solubility profile is not merely academic; it is a critical parameter that dictates the efficiency of reaction setups, the success of purification strategies like recrystallization, and the feasibility of formulation. This guide provides a deep dive into the theoretical and practical aspects of this compound's solubility, offering a predictive framework and actionable protocols for laboratory application.

Physicochemical Properties and Molecular Structure

To understand the solubility of this compound, one must first appreciate its molecular structure and physical characteristics.

-

Appearance : White to off-white solid

-

Melting Point : 48-50 °C[2]